

# Investigating Cerium-142 Anomalies in Meteorites: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Abstract

The isotopic composition of elements in meteorites provides a fundamental record of the materials that formed the solar system. Nucleosynthetic anomalies, deviations from the terrestrial isotopic standard, are crucial for tracing the origins of planetary building blocks. While anomalies in elements like neodymium (Nd) are well-documented, the isotopic composition of cerium (Ce), particularly the p-process nuclide  $^{142}\text{Ce}$ , has been a subject of more recent high-precision analysis. This technical guide summarizes the current understanding of  $^{142}\text{Ce}$  in meteorites, details the sophisticated analytical protocols required for its measurement, and presents the latest quantitative data. Recent comprehensive studies of non-carbonaceous chondrites reveal a surprising lack of significant  $^{142}\text{Ce}$  anomalies, suggesting a broadly homogeneous distribution of p-process material for this element in the inner solar system, in stark contrast to the deficits observed for s-process sensitive nuclides like  $^{142}\text{Nd}$ .

## Introduction: Nucleosynthetic Anomalies in the Early Solar System

The solar system formed from a cloud of gas and dust that was largely, but not perfectly, homogenized. This cloud contained material from various stellar sources, including supernovae and asymptotic giant branch (AGB) stars, each contributing a unique isotopic signature.<sup>[1]</sup> These signatures, preserved in meteorites, are known as nucleosynthetic isotopic anomalies and are typically measured in parts per million ( $\mu$ -notation) or parts per ten thousand ( $\epsilon$ -notation) deviations from a terrestrial standard.<sup>[2]</sup>

Studying these anomalies allows scientists to:

- Trace the genetic relationships between different meteorite groups.[\[3\]](#)
- Identify the stellar processes that contributed matter to the solar nebula.
- Constrain the mixing and transport of material in the protoplanetary disk.

Cerium (Ce) is a particularly interesting element for these studies. It has four stable isotopes— $^{136}\text{Ce}$ ,  $^{138}\text{Ce}$ ,  $^{140}\text{Ce}$ , and  $^{142}\text{Ce}$ —which are produced by different nucleosynthetic processes, primarily the slow neutron-capture process (s-process) and the proton-capture process (p-process).[\[4\]](#)[\[5\]](#)  $^{142}\text{Ce}$  is shielded from the s-process and is traditionally considered a p-process nuclide, making it a valuable probe for the distribution of supernova-derived material.[\[5\]](#)

## Nucleosynthetic Pathways of Cerium Isotopes

The abundances of cerium isotopes in the solar system are a product of multiple stellar nucleosynthesis events. Understanding these pathways is essential for interpreting isotopic data from meteorites.

- s-process (slow neutron capture): Occurring primarily in AGB stars, the s-process involves the slow capture of neutrons by seed nuclei, followed by beta decay.[\[6\]](#) This process moves along the valley of beta stability and is responsible for producing a significant portion of the isotopes heavier than iron, including the dominant cerium isotope,  $^{140}\text{Ce}$ .[\[6\]](#)
- p-process (proton capture / photodisintegration): This process is responsible for creating about 35 stable, proton-rich isotopes that cannot be formed by neutron capture.[\[7\]](#) The p-process is thought to occur in the explosive conditions of supernovae, where photodisintegration reactions—such as  $(\gamma, n)$ ,  $(\gamma, p)$ , and  $(\gamma, \alpha)$ —on pre-existing s- and r-process seeds produce these neutron-deficient nuclei.[\[8\]](#) The stable isotopes  $^{136}\text{Ce}$  and  $^{138}\text{Ce}$  are classic p-nuclei.
- Origin of  $^{142}\text{Ce}$ : While  $^{140}\text{Ce}$  is predominantly an s-process product,  $^{142}\text{Ce}$  is shielded from s-process production by the stable isobar  $^{142}\text{Nd}$ . Therefore,  $^{142}\text{Ce}$  is primarily attributed to the p-process. Any variations in the  $^{142}\text{Ce}/^{140}\text{Ce}$  ratio in meteorites relative to Earth would suggest a heterogeneous distribution of p-process material in the solar nebula.

**Caption:** Nucleosynthetic pathways for stable Cerium isotopes.

## Experimental Protocols for High-Precision Isotope Analysis

The detection of minute isotopic anomalies in cerium requires extremely precise and accurate analytical techniques to resolve variations at the parts-per-million level. The two primary methods employed are Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

## Sample Preparation and Chemical Separation

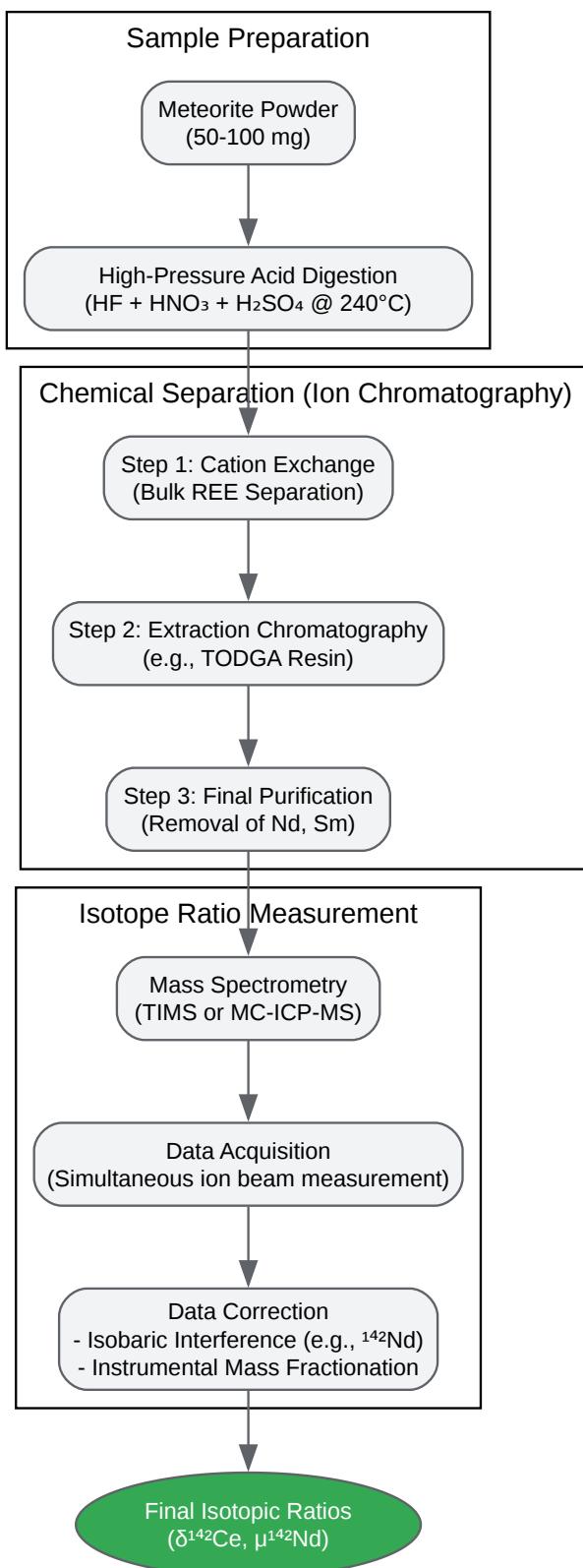
Accurate isotopic measurement is contingent on a rigorous sample preparation and chemical purification process to isolate cerium from the bulk meteorite matrix and, crucially, to eliminate isobaric interferences from other elements.

- **Sample Digestion:** Meteorite samples (typically 50-100 mg) are completely dissolved. A common technique involves high-pressure digestion in a sealed Teflon vessel with a mixture of hydrofluoric (HF), nitric (HNO<sub>3</sub>), and sometimes sulfuric (H<sub>2</sub>SO<sub>4</sub>) acids at elevated temperatures (e.g., 240°C for 12 hours). The use of H<sub>2</sub>SO<sub>4</sub> is particularly important for breaking down acid-resistant presolar grains like silicon carbide (SiC), which can carry anomalous isotopic signatures.
- **Multi-Stage Ion Chromatography:** A multi-step column chemistry procedure is required to separate Ce from the sample matrix and interfering elements.
  - **Bulk Rare Earth Element (REE) Separation:** The dissolved sample is loaded onto a primary cation exchange column (e.g., using Dowex AG50W-X8 resin) to separate the bulk REE fraction from major elements.
  - **Ce Purification:** The REE fraction is then passed through a series of specialized extraction chromatography columns. TODGA (N,N,N',N'-tetra-n-octyldiglycolamide) resin is highly effective at isolating Ce. A modified four-step procedure can be employed to achieve the high purity required for analysis.[2]
  - **Interference Removal:** The primary goal is the quantitative removal of Neodymium (Nd) and Samarium (Sm), which have isotopes that are isobaric with Ce isotopes. Specifically,

$^{142}\text{Nd}$  interferes with  $^{142}\text{Ce}$ . The separation efficiency must be extremely high, with final Sm/Nd and Ce/Nd ratios in the purified Nd and Ce fractions being vanishingly small.

## Mass Spectrometry

- MC-ICP-MS: This is a common technique for high-throughput analysis. The purified Ce solution is introduced into an argon plasma, which ionizes the atoms. The ions are then accelerated into a magnetic sector for mass separation and measured simultaneously on multiple Faraday cup detectors.
  - Interference Correction: Despite rigorous chemical separation, residual Nd may be present. A correction equation is applied by monitoring a non-interfered Nd isotope (e.g.,  $^{143}\text{Nd}$  or  $^{145}\text{Nd}$ ) to mathematically subtract the contribution of  $^{142}\text{Nd}$  from the  $^{142}\text{Ce}$  signal. [\[2\]](#)
  - Mass Bias Correction: Instrumental mass fractionation is corrected using a standard-sample bracketing (SSB) technique with a well-characterized Ce standard solution (e.g., NIST SRM 3110 or AMES-Ce). [\[1\]](#)
- TIMS: TIMS is renowned for its high precision and low, stable mass bias, though it typically has lower sample throughput than MC-ICP-MS.
  - Sample Loading: The purified Ce sample is loaded onto a metal filament (e.g., Rhenium) and slowly heated under vacuum to produce thermal ions.
  - Oxide Analysis: For some elements like Ce and Nd, measuring the ions as oxide species (e.g.,  $\text{CeO}^+$ ) can enhance ionization efficiency and provide a means to overcome certain interferences.
  - High Precision: Modern TIMS instruments can achieve external reproducibility on  $^{142}\text{Nd}/^{144}\text{Nd}$  measurements of just a few parts per million (ppm), which is essential for resolving subtle nucleosynthetic anomalies.

[Click to download full resolution via product page](#)**Caption:** Generalized analytical workflow for Ce and Nd isotope analysis.

## Quantitative Data on Cerium-142 in Meteorites

Isotopic data are typically reported in delta ( $\delta$ ) notation (parts per thousand, ‰) or mu ( $\mu$ ) notation (parts per million, ppm) relative to a terrestrial standard.

$$\delta^{142}\text{Ce} = [ (\text{Ce}^{142}/\text{Ce}^{140})_{\text{sample}} / (\text{Ce}^{142}/\text{Ce}^{140})_{\text{standard}} - 1 ] \times 1000$$

Recent high-precision measurements on a comprehensive suite of non-carbonaceous chondrites, which are thought to represent material from the inner solar system, have yielded a remarkably consistent result: the absence of any resolvable nucleosynthetic anomalies in  $^{142}\text{Ce}$ .

Table 1: High-Precision  $\delta^{142}\text{Ce}$  Data for Non-Carbonaceous Chondrites

Meteorite Class	Sub-Group	Number of Samples	Mean $\delta^{142}\text{Ce}$ (‰)	2 Standard Deviations (2SD)	Reference
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| Non-Carbonaceous | Enstatite (EH, EL), Ordinary (H, L, LL), Rumuruti (R) | 18 | 0.01 | 0.30 | Pourkhorsandi et al. (2023)[4] |

The data from Pourkhorsandi et al. (2023) demonstrate that across 18 different meteorites from multiple classes that formed in the inner solar system, the  $^{142}\text{Ce}/^{140}\text{Ce}$  ratio is homogeneous and indistinguishable from the terrestrial value within an analytical precision of  $\pm 0.30\text{\textperthousand}$ .[4] This indicates a lack of resolvable effects from nebular conditions (like oxygen fugacity), thermal metamorphism, or terrestrial weathering on the  $\delta^{142}\text{Ce}$  composition of these chondrites.[4]

## The Contrast with Neodymium-142 Anomalies

The homogeneity of  $^{142}\text{Ce}$  in non-carbonaceous chondrites is in stark contrast to the well-documented anomalies in the  $^{142}\text{Nd}/^{144}\text{Nd}$  ratio.  $^{142}\text{Nd}$  is produced by the decay of the short-lived p-process isotope  $^{146}\text{Sm}$  ( $t_{1/2} = 103$  million years) and also receives contributions from the s-process. Chondrites consistently show a deficit in  $^{142}\text{Nd}$  relative to the Bulk Silicate Earth.

Table 2: Summary of  $\mu^{142}\text{Nd}$  Anomalies in Chondrite Groups

Meteorite Class	Mean $\mu^{142}\text{Nd}$ (ppm)	2 Standard Deviations (2SD)	Reference
Carbonaceous Chondrites (CC)	-35	15	Gagnevin et al. (2011)
Ordinary Chondrites (OC)	-19	5	Gagnevin et al. (2011)

| Enstatite Chondrites (EC) | -10 | 12 | Gagnevin et al. (2011) |

Note:  $\mu^{142}\text{Nd}$  values represent the deviation in parts per million from the terrestrial standard.

These  $^{142}\text{Nd}$  deficits have been a cornerstone of geochemistry for over a decade. They were initially interpreted as evidence for a higher-than-chondritic Sm/Nd ratio in the Earth's mantle, implying a very early planetary differentiation event that created a "hidden" complementary reservoir depleted in  $^{142}\text{Nd}$ . However, more recent interpretations suggest that these  $^{142}\text{Nd}$  variations are, in fact, nucleosynthetic in origin. The Earth appears to be enriched in s-process material relative to chondrites, which formed further out in the solar system. This s-process enrichment in Earth's building blocks would naturally lead to a higher  $^{142}\text{Nd}/^{144}\text{Nd}$  ratio compared to chondrites, explaining the observed offset without the need for a hidden reservoir.

## Discussion and Implications

The finding of homogeneous  $^{142}\text{Ce}$  in non-carbonaceous chondrites, juxtaposed with heterogeneous  $^{142}\text{Nd}$ , carries significant implications for our understanding of the early solar system:

- Homogeneous p-process Reservoir: The lack of  $^{142}\text{Ce}$  anomalies suggests that the carriers of p-process nuclides, specifically for the Ce-Nd region, were very well mixed throughout the accretion region of non-carbonaceous chondrites (the inner solar system). This implies that the products of supernova explosions responsible for p-process elements were distributed more uniformly than the s-process materials from AGB stars.
- Decoupling of s- and p-process Carriers: The contrasting observations for  $^{142}\text{Ce}$  (p-process) and  $^{142}\text{Nd}$  (s-process influenced) strongly indicate that the presolar carriers for these different nucleosynthetic components were physically distinct and were sorted differently within the

protoplanetary disk. The material that accreted to form the Earth was enriched in s-process carriers relative to the material that formed the parent bodies of chondritic meteorites.

- Refining Models of Earth's Composition: The confirmation of nucleosynthetic origins for Nd isotope variations strengthens the case that chondrites, despite their different mix of presolar components, can serve as a suitable proxy for the Earth's bulk chemical composition. The homogeneous  $^{142}\text{Ce}$  data adds another layer to this, suggesting that for p-process elements, the assumption of a chondritic Earth may be very robust.

## Conclusion

High-precision analysis of cerium isotopes in meteorites reveals a notable lack of  $^{142}\text{Ce}$  anomalies in non-carbonaceous chondrites. This finding points to a homogeneous distribution of p-process material in the inner solar system, a stark contrast to the significant s-process deficits observed in  $^{142}\text{Nd}$  from the same samples. This decoupling implies that the stellar dust grains carrying the products of different nucleosynthetic processes were sorted and distributed unevenly in the protoplanetary disk. Future work should extend this high-precision analysis to carbonaceous chondrites to determine if this p-process homogeneity extends to the outer solar system, further refining our models of planetary formation and the origins of matter in our solar system.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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